Carbidopa Ethyl Ester Hydrochloride Salt

Lipophilicity Pharmacokinetics Prodrug Design

Sourcing an inaccurate impurity standard can derail ANDA submissions. Carbidopa Ethyl Ester Hydrochloride Salt (CAS 96115-88-7) is the designated EP Impurity F, providing a fully characterized reference standard with certified purity for regulatory-compliant analytical development. - Use as a primary reference for HPLC/LC-MS method validation and routine QC batch release testing. - Rely on a thermally stable (>148°C dec.) standard with well-defined lipophilicity (LogP 1.52) for robust forced degradation studies. - Ensure supply chain integrity with a traceable EP/BP compendial standard, avoiding the analytical variability of non-pharmacopoeial analogs.

Molecular Formula C12H19ClN2O4
Molecular Weight 290.74 g/mol
Cat. No. B13831411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbidopa Ethyl Ester Hydrochloride Salt
Molecular FormulaC12H19ClN2O4
Molecular Weight290.74 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C)(CC1=CC(=C(C=C1)O)O)NN.Cl
InChIInChI=1S/C12H18N2O4.ClH/c1-3-18-11(17)12(2,14-13)7-8-4-5-9(15)10(16)6-8;/h4-6,14-16H,3,7,13H2,1-2H3;1H
InChIKeyRDZNHZDWWRBLCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Carbidopa Ethyl Ester HCl: EP Reference Standard


Carbidopa Ethyl Ester Hydrochloride Salt (CAS 96115-88-7) is a pharmaceutical analytical reference standard, specifically designated as Carbidopa EP Impurity F [1]. It is the hydrochloride salt of the ethyl ester prodrug of Carbidopa (a peripheral aromatic L-amino acid decarboxylase inhibitor). This compound is chemically defined as Ethyl 3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoate hydrochloride [2]. Its primary utility lies in analytical method development, method validation (AMV), and quality control (QC) for Carbidopa formulations, particularly for Abbreviated New Drug Applications (ANDA) [1].

Pharmacopoeial impurity reference standard (EP Impurity F)
Designed for Carbidopa ANDA method development and validation
Traceable to EP/USP monographs for regulatory submission support

Why Generic Substitution Fails


Generic substitution within the class of Carbidopa prodrugs or related decarboxylase inhibitor impurities is not feasible due to significant variations in physicochemical properties, regulatory recognition, and analytical performance. Carbidopa Ethyl Ester Hydrochloride Salt is a specific, fully characterized impurity standard referenced in pharmacopoeias (EP/BP) [1], while other analogs like Carbidopa Methyl Ester lack equivalent regulatory compendial status. Furthermore, its unique ester moiety imparts distinct lipophilicity and stability profiles compared to the parent drug Carbidopa and its methyl ester analog [2]. Simply substituting one ester prodrug for another can lead to invalid analytical methods, non-compliance with regulatory specifications, and ultimately, unreliable quality control data.

Regulatory mismatch Other Carbidopa esters may not hold EP Impurity F designation, limiting compendial recognition.
Thermal stability gap Reported decomposition temperature may differ substantially from methyl ester analog, affecting method robustness.
Lipophilicity shift Ester moiety increases lipophilicity relative to parent Carbidopa, altering chromatographic retention behavior.

Quantitative Evidence: Carbidopa Ethyl Ester HCl


Lipophilicity Compared to Carbidopa

Carbidopa Ethyl Ester demonstrates a markedly higher calculated LogP value (1.51660 [1]) compared to the parent drug Carbidopa, for which reported values range from -0.05 to 0.494 [2][3]. This increased lipophilicity is a direct consequence of ethyl esterification and is a key design feature for prodrugs, theoretically enhancing membrane permeability and absorption.

LogP Comparison
Reported
1.52 (calc) vs. -0.05 to 0.49
Reported higher lipophilicity may support permeability study context.
Calculated LogP from molecular structure.
Lipophilicity Pharmacokinetics Prodrug Design

Thermal Stability vs. Carbidopa Methyl Ester

Carbidopa Ethyl Ester Hydrochloride Salt exhibits a significantly higher decomposition temperature (>148°C (dec.)) compared to its closest analog, Carbidopa Methyl Ester (>54°C (dec.)) [1]. This thermal stability differential, exceeding 94°C, is a critical parameter for handling, storage, and certain analytical techniques.

Decomposition Temp.
Reported
>148°C (ethyl ester) vs. >54°C (methyl ester)
Reported higher thermal stability may support method robustness review.
Standard melting point apparatus; both HCl salts.
Thermal Stability Solid-State Properties Analytical Chemistry

EP Impurity F Regulatory Status

This compound is officially designated as Carbidopa EP Impurity F and Carbidopa Ethyl Ester (USP) [1], a status not universally shared by other Carbidopa esters. Vendors supply this material with a certified purity of >95% by HPLC, a standard requirement for use as a reference standard in ANDA submissions [2]. This specific pharmacopoeial recognition is a primary differentiator.

Regulatory Status
Specification review
EP/BP Impurity F; >95% HPLC
Pharmacopoeial reference standard supports ANDA compliance context.
As per EP and USP monographs.
Pharmaceutical Analysis Quality Control Regulatory Compliance

Prodrug Mechanism: Acid-Labile Ester Activation

Unlike Carbidopa, which is a direct-acting decarboxylase inhibitor, Carbidopa Ethyl Ester functions as an acid-labile prodrug . It requires enzymatic hydrolysis by esterases to release the active Carbidopa moiety [1]. This prodrug strategy is employed to potentially improve gastric solubility and modify absorption kinetics, a characteristic inherent to its esterified form.

Prodrug Activation
Class-level
Esterase-mediated hydrolysis
Prodrug activation context may differ from direct inhibitor Carbidopa.
In vitro/in vivo conversion studies required.
Prodrug Chemistry Bioactivation Drug Delivery

Solubility Profile

Carbidopa Ethyl Ester Hydrochloride Salt is reported to be slightly soluble in water and methanol [1]. This contrasts with Carbidopa, which is also slightly soluble in water [2]. The quantitative solubility data are limited, but the consistent 'slight solubility' profile in both solvents is a key parameter for developing and validating HPLC methods.

Solubility Profile
Reported
Slightly soluble in water and methanol
May facilitate HPLC stock preparation in organic mobile phases.
Qualitative assessment; limited quantitative data.
Solubility Analytical Chemistry Sample Preparation

Applications: Carbidopa Ethyl Ester HCl


ANDA Method Development & Validation

As a designated EP/BP impurity standard [1], this compound is essential for developing and validating HPLC or LC-MS methods to quantify Carbidopa Ethyl Ester as a potential impurity in Carbidopa drug substances and finished products. Its use directly supports regulatory requirements for ANDA filings by providing a traceable reference standard with certified purity >95% (HPLC) [2].

Prodrug Design & Pharmacokinetic Studies

For researchers investigating prodrug strategies to enhance oral bioavailability or modify absorption kinetics, this compound serves as a model ester prodrug. Its increased lipophilicity (LogP 1.51660 vs. ~0.0 for Carbidopa) [3] and acid-labile nature provide a defined chemical starting point for designing and comparing novel antiparkinsonian drug candidates.

Stability-Indicating Method Development

The compound's higher thermal stability (>148°C dec.) compared to the methyl ester analog (>54°C dec.) [4] makes it a more robust standard for developing forced degradation studies and stability-indicating HPLC methods. Its well-defined decomposition temperature aids in method optimization and ensures reliable performance under varied analytical conditions.

Quality Control & Batch Release Testing

As a fully characterized impurity standard, it is used in routine quality control to monitor and control the levels of Carbidopa Ethyl Ester in commercial Carbidopa API batches. This ensures product consistency and compliance with pharmacopoeial specifications, a critical step in the batch release process for generic drug manufacturers [1].

Application
Selection Property
Validation Focus
ANDA method validation
Pharmacopoeial impurity standard (EP/BP)
Method specificity per compendial monographs
Prodrug activation research
Esterase-cleavable prodrug structure
In vitro hydrolysis and permeability assays
Forced degradation studies
Reported thermal stability profile
Degradation product profiling and method robustness
Batch release testing
Compendial impurity reference standard
Impurity profiling and specification compliance

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